molecular formula C11H16N2O2 B1211990 (-)-Isopilocarpine

(-)-Isopilocarpine

Cat. No. B1211990
M. Wt: 208.26 g/mol
InChI Key: QCHFTSOMWOSFHM-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-isopilocarpine is an isopilocarpine. It is an enantiomer of a (+)-isopilocarpine.

Scientific Research Applications

Pharmacological Properties and Clinical Potential

  • Pilocarpine and Isopilocarpine in Pharmacology : Pilocarpine, along with its diastereomer isopilocarpine, exhibits significant pharmacological properties. These compounds are derived from various South American Pilocarpus species, known for their extensive use in traditional medicine and pharmacological research. The research highlights the importance of pilocarpine and its co-occurring diastereomer isopilocarpine in exploring new therapeutic avenues (Talapatra & Talapatra, 2015).

Metabolic Studies

  • Metabolism of Pilocarpine : A study on the metabolism of pilocarpine in human liver microsomes identified a novel metabolite, 3-hydroxypilocarpine. This research provides insights into the enzymatic pathways involved in pilocarpine metabolism, which is crucial for understanding its pharmacokinetics and potential therapeutic applications (Endo et al., 2007).

Chemical Synthesis

  • Synthesis of Isopilocarpine : Research on the synthesis of racemic isopilocarpine, along with pilocarpine and pilosinine, provides valuable information for the chemical synthesis of these compounds. These studies contribute to the development of more efficient and scalable synthetic methods, which are essential for pharmaceutical applications (Davies et al., 2009), (Davies et al., 2009).

Clinical Research

  • Effect on Glaucoma and Dry Mouth : Research has shown that pilocarpine, a well-known drug for treating glaucoma and dry mouth, can exhibit both agonist and antagonist effects through the M3 muscarinic acetylcholine receptor. This finding highlights the potential for repurposing pilocarpine for various therapeutic uses, depending on its interaction with specific receptors (Pronin et al., 2017).

properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(3S,4S)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one

InChI

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10+/m1/s1

InChI Key

QCHFTSOMWOSFHM-SCZZXKLOSA-N

Isomeric SMILES

CC[C@H]1[C@@H](COC1=O)CC2=CN=CN2C

SMILES

CCC1C(COC1=O)CC2=CN=CN2C

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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